5-Chloro-1-methyl-1h-pyrazole-4-carboxamide
Overview
Description
5-Chloro-1-methyl-1h-pyrazole-4-carboxamide is a heterocyclic organic compound that belongs to the pyrazole family This compound is characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1h-pyrazole-4-carboxamide typically involves the reaction of 5-chloro-1-aryl-3-methyl-1h-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1h-pyrazole-4-carbonitriles . This reaction is carried out under controlled conditions, often involving the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1h-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form condensation products with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-Chloro-1-methyl-1h-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and antifungal properties.
Agricultural Science: The compound has shown promising activity against plant viruses such as the tobacco mosaic virus.
Biological Research: It is used in studies involving molecular docking and protein interactions to understand its binding mechanisms.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it targets viral proteins, interfering with their function and inhibiting viral replication . The compound’s structure allows it to bind tightly to the active sites of these proteins, disrupting their normal activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-1-methyl-1h-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique binding affinities and activities, making it a valuable compound for specific applications in medicinal and agricultural research.
Properties
IUPAC Name |
5-chloro-1-methylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-9-4(6)3(2-8-9)5(7)10/h2H,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZSYYBYKAUXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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